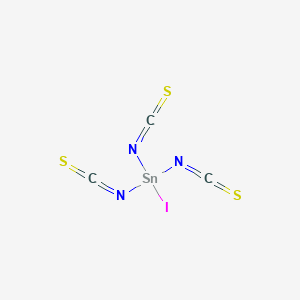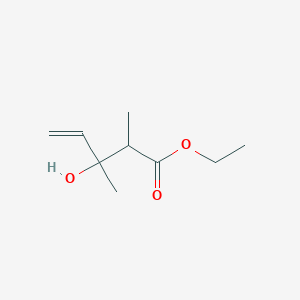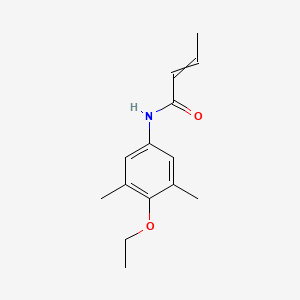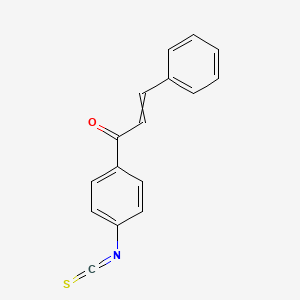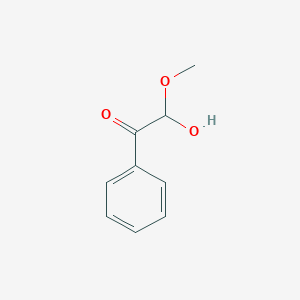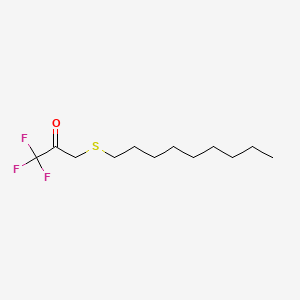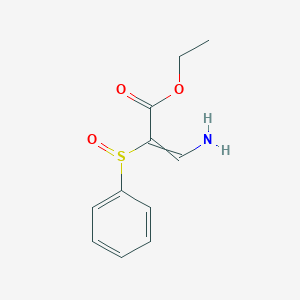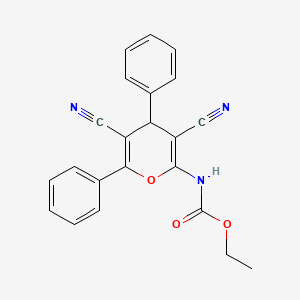
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate is a chemical compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities . This compound features a six-membered oxygen-containing ring, which is a characteristic structure of pyran derivatives .
Vorbereitungsmethoden
The synthesis of ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate typically involves a multicomponent reaction (MCR) approach. This method is favored due to its high efficiency, atom economy, and green reaction conditions . One common synthetic route involves the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions . For instance, hexamethylenetetramine (HMTA) can be used as a catalyst in an aqueous medium to facilitate the reaction .
Analyse Chemischer Reaktionen
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory treatments.
Industry: It is utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl (3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate can be compared with other pyran derivatives such as:
2-amino-3,5-dicyano-4,6-diphenyl-4H-pyran: Similar in structure but with an amino group instead of an ethyl carbamate group.
4-aryl-4H-pyran-3-carboxylates: These compounds have different substituents on the pyran ring, leading to varied biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
92082-38-7 |
|---|---|
Molekularformel |
C22H17N3O3 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
ethyl N-(3,5-dicyano-4,6-diphenyl-4H-pyran-2-yl)carbamate |
InChI |
InChI=1S/C22H17N3O3/c1-2-27-22(26)25-21-18(14-24)19(15-9-5-3-6-10-15)17(13-23)20(28-21)16-11-7-4-8-12-16/h3-12,19H,2H2,1H3,(H,25,26) |
InChI-Schlüssel |
WOGMCIVOQQOXKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C(C(=C(O1)C2=CC=CC=C2)C#N)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


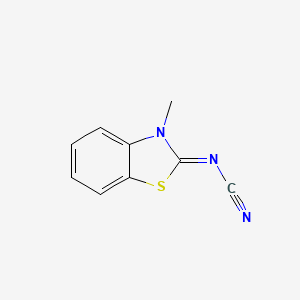
![2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid](/img/structure/B14347407.png)
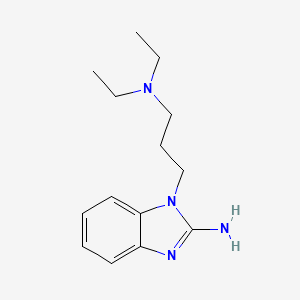
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)

![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)

